![molecular formula C14H14F4O2 B8155074 (E)-tert-Butyl 3-(4-fluoro-3-(trifluoromethyl)phenyl)acrylate](/img/structure/B8155074.png)
(E)-tert-Butyl 3-(4-fluoro-3-(trifluoromethyl)phenyl)acrylate
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Overview
Description
(E)-tert-Butyl 3-(4-fluoro-3-(trifluoromethyl)phenyl)acrylate is an organic compound that features a trifluoromethyl group and a fluoro-substituted phenyl ring. This compound is of interest due to its unique chemical properties, which include high stability and significant electron-withdrawing effects. These properties make it valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl 3-(4-fluoro-3-(trifluoromethyl)phenyl)acrylate typically involves the reaction of tert-butyl acrylate with a fluoro-trifluoromethyl-substituted benzaldehyde under basic conditions. A common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-Butyl 3-(4-fluoro-3-(trifluoromethyl)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved.
Scientific Research Applications
(E)-tert-Butyl 3-(4-fluoro-3-(trifluoromethyl)phenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and unique electronic properties.
Mechanism of Action
The mechanism of action of (E)-tert-Butyl 3-(4-fluoro-3-(trifluoromethyl)phenyl)acrylate involves its interaction with molecular targets through its electron-withdrawing groups. The trifluoromethyl and fluoro groups enhance the compound’s ability to participate in various chemical reactions, including binding to active sites of enzymes or receptors. These interactions can modulate biological pathways and lead to specific effects, such as inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(4-chloro-3-(trifluoromethyl)phenyl)acrylate
- tert-Butyl 3-(4-bromo-3-(trifluoromethyl)phenyl)acrylate
- tert-Butyl 3-(4-methyl-3-(trifluoromethyl)phenyl)acrylate
Uniqueness
(E)-tert-Butyl 3-(4-fluoro-3-(trifluoromethyl)phenyl)acrylate is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic properties. These groups enhance the compound’s stability and reactivity, making it particularly valuable in applications requiring robust and versatile chemical entities.
Properties
IUPAC Name |
tert-butyl (E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F4O2/c1-13(2,3)20-12(19)7-5-9-4-6-11(15)10(8-9)14(16,17)18/h4-8H,1-3H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLHEZLXEDXQIX-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC(=C(C=C1)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC(=C(C=C1)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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